molecular formula C21H28N2O3S2 B4879688 N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4879688
M. Wt: 420.6 g/mol
InChI Key: ZEXJPMAWJJMQDK-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethylphenyl group, a methylbenzylsulfanyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Ethylphenyl Group: This step involves the alkylation of a phenyl ring with an ethyl group using ethyl bromide and a strong base such as sodium hydride.

    Introduction of the Methylbenzylsulfanyl Group: This step involves the reaction of a benzyl halide with a thiol to form the sulfanyl group. The reaction is typically carried out in the presence of a base such as potassium carbonate.

    Formation of the Methylsulfonyl Group: This step involves the oxidation of a methyl group to form the sulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of N2-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfanyl group can be reduced to form thiol derivatives.

    Substitution: The ethyl and methyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the sulfanyl group can yield thiol derivatives.

Scientific Research Applications

N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-{2-[(4-ethylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N~2~-(4-ethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl, methylbenzylsulfanyl, and methylsulfonyl groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-4-18-9-11-20(12-10-18)23(28(3,25)26)15-21(24)22-13-14-27-16-19-7-5-17(2)6-8-19/h5-12H,4,13-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXJPMAWJJMQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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